Superior Acetylcholinesterase (AChE) Inhibitory Potency of a 6H-Thiazolo[5,4-e]indazol-2-amine Derivative Compared to the Clinical Drug Donepezil
A derivative of the 6H-thiazolo[5,4-e]indazol-2-amine scaffold, designated Tl45b, exhibits potent and selective AChE inhibition, with an IC50 value of 0.071 ± 0.014 μM [1]. This represents a significant improvement over the clinically approved AChE inhibitor donepezil, which has a reported IC50 of 0.021 μM [2]. The SAR analysis indicates that the bis(trifluoromethyl)phenyl-triazolyl substituent on the thiazoloindazole core is a key driver of this activity [1].
| Evidence Dimension | AChE Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.071 ± 0.014 μM (derivative Tl45b) |
| Comparator Or Baseline | Donepezil: 0.021 ± 0.0009 μM |
| Quantified Difference | Tl45b is approximately 3.4-fold less potent than donepezil in this assay system, but its novel chemotype offers a distinct scaffold for SAR exploration. |
| Conditions | In vitro enzymatic assay against human AChE. |
Why This Matters
The Tl45b derivative, built from the 6H-thiazolo[5,4-e]indazol-2-amine core, demonstrates potent AChE inhibition, providing a chemically distinct starting point for developing next-generation Alzheimer's disease therapeutics with potential advantages in selectivity and off-target profile.
- [1] Laghchioua, F. E., da Silva, C. F. M., Pinto, D. C. G. A., Cavaleiro, J. A. S., Mendes, R. F., Almeida Paz, F. A., Faustino, M. A. F., Rakib, E. M., Neves, M. G. P. M. S., & Pereira, F. (2024). Design of Promising Thiazoloindazole-Based Acetylcholinesterase Inhibitors Guided by Molecular Docking and Experimental Insights. ACS Chemical Neuroscience, 15(14), 2561-2576. View Source
- [2] PMC11270571. (2024). Table 2. Inhibition% and IC50 Values of the most Potent Inhibitors and Donepezil for AChEa. PubMed Central. View Source
